molecular formula C11H9BrClNO2S2 B4600130 N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide

N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide

Cat. No.: B4600130
M. Wt: 366.7 g/mol
InChI Key: LVDNNTHXBDUVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide is an organic compound that features a bromophenyl group, a chlorothiophene ring, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzyl chloride, is reacted with thiophene-2-sulfonamide under basic conditions to form the desired product.

    Chlorination: The thiophene ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.

    Biological Research: It serves as a tool compound in studying enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the bromophenyl and chlorothiophene moieties contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-carboxamide
  • N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-carbothioamide
  • N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonyl chloride

Uniqueness

N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile synthetic modifications, while the sulfonamide group enhances its potential as a pharmacophore.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO2S2/c12-9-3-1-2-8(6-9)7-14-18(15,16)11-5-4-10(13)17-11/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDNNTHXBDUVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.